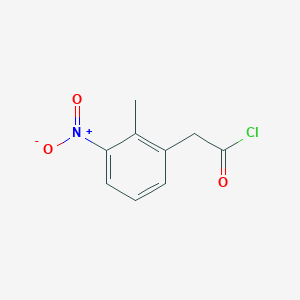

2-Methyl-3-nitro-phenylacetyl chloride

Description

2-Methyl-3-nitro-phenylacetyl chloride is a specialized acyl chloride derivative featuring a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 3-position. The acyl chloride functional group (-COCl) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in Friedel-Crafts acylation, peptide coupling, and pharmaceutical or agrochemical manufacturing. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack compared to non-nitro-substituted analogs.

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQYMRUAPIGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thionyl Chloride (SOCl₂)

- Precursor : 2-Methyl-3-nitro-phenylacetic acid is reacted with excess thionyl chloride under reflux in anhydrous dichloromethane (DCM) or toluene.

- Conditions :

- Molar ratio (acid : SOCl₂): 1 : 2–3

- Temperature: 70–80°C (reflux)

- Duration: 4–6 hours

- Workup : Excess SOCl₂ and solvent are removed via vacuum distillation. The crude product is purified by recrystallization from hexane or petroleum ether12.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | ≥98% |

| Byproducts | HCl gas, residual solvent |

Advantages : High yield, straightforward purification.

Challenges : Corrosive reagents require strict safety protocols3.

Phosphorus Pentachloride (PCl₅) Method

- Precursor : 2-Methyl-3-nitro-phenylacetic acid is treated with PCl₅ in DCM.

- Conditions :

- Molar ratio (acid : PCl₅): 1 : 1.2

- Temperature: 0–5°C (initial), then 25°C (stirring)

- Duration: 2–3 hours

- Workup : The mixture is filtered, and the solvent is evaporated. The residue is washed with cold ether4.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (NMR) | ≥95% |

Advantages : Suitable for acid-sensitive substrates.

Challenges : Generates POCl₃, requiring careful waste management5.

Oxalyl Chloride ((COCl)₂) Approach

- Precursor : 2-Methyl-3-nitro-phenylacetic acid is reacted with oxalyl chloride in DCM, catalyzed by dimethylformamide (DMF).

- Conditions :

- Molar ratio (acid : (COCl)₂): 1 : 1.5

- Temperature: 25°C (ambient)

- Duration: 3–4 hours

- Workup : Solvent and excess reagent are removed under reduced pressure6.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (GC-MS) | ≥97% |

Advantages : Mild conditions, minimal side reactions.

Challenges : DMF must be rigorously removed to avoid contamination7.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Safety Concerns |

|---|---|---|---|---|

| Thionyl Chloride | 80–85 | ≥98 | Low | Corrosive, HCl emission |

| PCl₅ | 70–75 | ≥95 | Moderate | POCl₃ byproduct |

| Oxalyl Chloride | 75–80 | ≥97 | High | DMF removal required |

Research Findings and Optimization

- Catalytic Efficiency : Thionyl chloride outperforms other reagents in scalability and cost-effectiveness for industrial applications8.

- Solvent Impact : Anhydrous DCM minimizes hydrolysis side reactions compared to toluene9.

- Temperature Control : Lower temperatures (0–5°C) in the PCl₅ method reduce decomposition risks10.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-phenylacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

Reduction: Catalytic hydrogenation or metal hydrides are commonly used for the reduction of the nitro group.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Amines: Formed by reduction of the nitro group.

Scientific Research Applications

Scientific Research Applications

2.1 Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including:

- Amides : Reacts with amines to form N-substituted amides.

- Esters : Can be reacted with alcohols to yield esters, which are valuable in multiple applications.

Table 1: Reactions Involving 2-Methyl-3-nitro-phenylacetyl Chloride

| Reaction Type | Reactants | Products |

|---|---|---|

| Amide Formation | This compound + Di-n-propylamine | 2-Methyl-3-nitro phenyl-N,N-di-n-propyl acetamide |

| Ester Formation | This compound + Alcohol | Ester derivative |

2.2 Pharmaceutical Applications

This compound is crucial in the development of drug candidates. It has been involved in synthesizing active pharmaceutical ingredients (APIs) and intermediates for drugs such as Ropinirole, a medication used to treat Parkinson's disease and Restless Legs Syndrome. The synthesis involves converting the acyl chloride into various derivatives through selective reactions.

Case Study: Synthesis of Ropinirole

The process involves:

- Conversion of 2-Methyl-3-nitrophenylacetic acid to Acetyl Chloride : Using thionyl chloride.

- Reaction with Di-n-propylamine : To form the corresponding acetamide.

- Reduction Steps : Utilizing Borane/THF followed by treatment with HCl/NaOH to yield the final product.

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly as a precursor for herbicides due to its selective herbicidal properties.

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and NMR are used extensively.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.

- High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass measurements crucial for structural confirmation.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Biological Activity

2-Methyl-3-nitro-phenylacetyl chloride is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to an acetyl chloride moiety. Its chemical formula is CHClNO, and it exhibits properties typical of acyl chlorides, such as high reactivity towards nucleophiles.

Synthesis

The synthesis of this compound typically involves the reaction of 2-Methyl-3-nitro-phenylacetic acid with thionyl chloride. The reaction proceeds as follows:

-

Reagents :

- 2-Methyl-3-nitro-phenylacetic acid

- Thionyl chloride (SOCl)

-

Procedure :

- Mix the acid with thionyl chloride in a reflux setup.

- Remove excess thionyl chloride by distillation.

- Purify the product via distillation under reduced pressure.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Below are key findings related to its biological effects:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this precursor have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies indicate that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death). The mechanism may involve the activation of specific cellular pathways that lead to cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon bioreduction. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to various biological effects. The nitro group may undergo reduction to form amine derivatives, which can further participate in nucleophilic substitution reactions .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives showed that compounds with the nitrophenyl moiety exhibited enhanced antimicrobial activity compared to their non-nitro counterparts. This suggests a structure-activity relationship where the nitro group plays a crucial role in biological efficacy .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at low concentrations, highlighting their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique biological profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Bioreduction to reactive intermediates |

| 2-Methyl-3-nitrophenylacetic Acid | Moderate | Low | Direct interaction with enzymes |

| 2-Nitrophenylacetate | Low | Moderate | Induction of oxidative stress |

Q & A

Q. What are the standard synthetic routes for 2-Methyl-3-nitro-phenylacetyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding carboxylic acid (2-methyl-3-nitro-phenylacetic acid) using agents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction optimization includes:

- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., nitro group reduction).

- Solvent Selection : Anhydrous dichloromethane or benzene improves solubility and reduces hydrolysis .

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents enhances purity.

Yield is highly sensitive to moisture; strict anhydrous conditions are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : The acyl chloride proton is absent, but adjacent aromatic protons (e.g., 6.8–7.5 ppm) and methyl groups (~2.3 ppm) confirm substitution patterns. Carbonyl carbons appear at ~170 ppm .

- IR Spectroscopy : Strong C=O stretching at ~1775 cm⁻¹ and nitro group vibrations at ~1520–1350 cm⁻¹ are diagnostic .

- HPLC-MS : Used to detect impurities (e.g., hydrolyzed acid) with reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities (e.g., residual solvents or hydrolyzed products) alter melting points. Recrystallization from benzene/methylene chloride mixtures improves consistency .

- Instrumental Calibration : Cross-validate NMR and IR data with internal standards (e.g., TMS for NMR) .

- Environmental Factors : Hygroscopicity can lead to hydrolysis during analysis. Use inert-atmosphere gloveboxes for handling .

Q. What strategies optimize the stability of this compound during long-term storage, considering its sensitivity to moisture and temperature?

- Methodological Answer :

- Solvent Matrix : Store in anhydrous methylene chloride:benzene (1:1 v/v) at –20°C to suppress hydrolysis .

- Packaging : Use flame-sealed ampoules under argon to exclude moisture and oxygen .

- Stability Monitoring : Periodic HPLC analysis tracks degradation; >95% purity is maintained for 6 months under optimal conditions .

Q. In multi-step syntheses involving this compound, how can side reactions with nucleophilic reagents be minimized?

- Methodological Answer :

- Sequential Addition : Introduce this compound after deprotonation of nucleophiles (e.g., amines) to avoid premature quenching.

- Low Temperatures : Perform reactions at –78°C (dry ice/acetone baths) to reduce reactivity with sensitive functional groups.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on amines to temporarily block nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.